molecular formula C13H13N5O5S2 B193995 头孢替唑 CAS No. 68401-81-0

头孢替唑

货号: B193995
CAS 编号: 68401-81-0
分子量: 383.4 g/mol
InChI 键: NNULBSISHYWZJU-LDYMZIIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is known for its broad-spectrum activity against both aerobic and anaerobic gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, ceftizoxime is resistant to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria .

科学研究应用

Ceftizoxime has a wide range of scientific research applications:

作用机制

Target of Action

Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .

Mode of Action

Ceftizoxime interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ceftizoxime is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, Ceftizoxime disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

Ceftizoxime is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of Ceftizoxime in subjects with normal renal function is 31%, and the haemodialysis clearance of Ceftizoxime is 44.8 ± 21.5 ml/min .

Result of Action

The primary result of Ceftizoxime’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Ceftizoxime causes the cell wall to weaken, leading to cell lysis and death . This makes Ceftizoxime effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Action Environment

Ceftizoxime retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of Ceftizoxime can be influenced by environmental factors such as temperature and storage conditions .

生化分析

Biochemical Properties

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Cellular Effects

Ceftizoxime, by binding to PBPs, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The mechanism of action of Ceftizoxime involves its binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s possible that Ceftizoxime interferes with an autolysin inhibitor .

Temporal Effects in Laboratory Settings

Ceftizoxime is stable in vitro against a variety of β-lactamases, including most R plasmid-mediated enzymes . It’s also reported to be safe and effective in aged patients and in patients with hematologic disorders .

Dosage Effects in Animal Models

In animal studies, high concentrations of Ceftizoxime were attained in the sera of all test animals and in the tissues of rats after parenteral dosing . The serum concentrations of Ceftizoxime were higher than those of other antibiotics in large animals (dogs and monkeys), but were lower in small animals (mice and rats) .

Metabolic Pathways

Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . About 80% of Ceftizoxime is excreted unchanged in the 24-h urine of all species tested .

Transport and Distribution

The mean apparent volume of distribution of Ceftizoxime ranges between 15 - 28L . It’s excreted virtually unchanged by the kidneys in 24 hours .

Subcellular Localization

Given its mechanism of action, it can be inferred that Ceftizoxime localizes to the bacterial cell wall where it binds to PBPs .

化学反应分析

Ceftizoxime undergoes various chemical reactions, including:

属性

Key on ui mechanism of action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

CAS 编号

68401-81-0

分子式

C13H13N5O5S2

分子量

383.4 g/mol

IUPAC 名称

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI 键

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

手性 SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

规范 SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

外观

Off-White to Pale Yellow Solid

熔点

>230ºC

Key on ui other cas no.

68401-81-0

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

68401-82-1 (mono hydrochloride salt)

溶解度

2.29e-01 g/L

同义词

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime
Reactant of Route 3
Reactant of Route 3
Ceftizoxime
Reactant of Route 4
Reactant of Route 4
Ceftizoxime
Reactant of Route 5
Ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime
Customer
Q & A

Q1: How does ceftizoxime exert its antibacterial effect?

A1: Ceftizoxime, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does ceftizoxime's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that ceftizoxime exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to ceftizoxime?

A3: While both ceftizoxime and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, ceftizoxime does so at higher concentrations. Additionally, ceftizoxime elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of ceftizoxime?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of ceftizoxime. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is ceftizoxime in the presence of β-lactamases compared to other β-lactams?

A5: Ceftizoxime demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is ceftizoxime compatible with compound amino acid injection?

A6: Yes, research indicates that ceftizoxime sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of ceftizoxime. []

Q7: How is ceftizoxime metabolized and excreted?

A7: Studies in rats and dogs reveal that ceftizoxime undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect ceftizoxime pharmacokinetics?

A8: Ceftizoxime clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, ceftizoxime half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in ceftizoxime disposition?

A9: MRP4 plays a role in the renal tubular secretion of ceftizoxime. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for ceftizoxime, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence ceftizoxime pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of ceftizoxime. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is ceftizoxime effective against anaerobic bacteria?

A11: While ceftizoxime demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining ceftizoxime with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to ceftizoxime alone. []

Q12: How does ceftizoxime compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose ceftizoxime is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, ceftizoxime combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is ceftizoxime a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that ceftizoxime, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest ceftizoxime could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like ceftizoxime?

A14: Resistance to third-generation cephalosporins, including ceftizoxime, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including ceftizoxime, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with ceftizoxime?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving ceftizoxime. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify ceftizoxime?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of ceftizoxime in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。